molecular formula C10H12O4 B11955503 Ethyl 2,5-dihydroxyphenylacetate CAS No. 76196-46-8

Ethyl 2,5-dihydroxyphenylacetate

Cat. No.: B11955503
CAS No.: 76196-46-8
M. Wt: 196.20 g/mol
InChI Key: QTMILHTUDCGNJF-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydroxyphenylacetate (C${10}$H${12}$O$4$) is a phenolic ester derivative isolated from natural sources such as the kernels of *Entada phaseoloides* . Its structure features a phenylacetic acid backbone with hydroxyl groups at the 2- and 5-positions of the aromatic ring and an ethyl ester moiety. This compound has garnered attention for its anti-HIV-1 activity, with an EC${50}$ of 9.93 μM in vitro, demonstrating potency comparable to its methyl and butyl analogs .

Properties

CAS No.

76196-46-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 2-(2,5-dihydroxyphenyl)acetate

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3

InChI Key

QTMILHTUDCGNJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dihydroxyphenylacetate can be synthesized through the esterification of 2,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form this compound derivatives with altered functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

Ethyl 2,5-dihydroxyphenylacetate has been studied for its potential inhibitory activities against HIV-1 replication. It has shown promising results with EC50 values indicating potent activity . Additionally, this compound is of interest in the development of new pharmaceuticals and as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action of ethyl 2,5-dihydroxyphenylacetate in inhibiting HIV-1 replication is not fully understood. it is believed to interfere with viral replication processes, possibly by targeting viral enzymes or disrupting viral RNA synthesis .

Comparison with Similar Compounds

Ester Substitution Effects on Antiviral Activity

Ethyl 2,5-dihydroxyphenylacetate belongs to a family of 2,5-dihydroxyphenylacetic acid esters. Key analogs and their biological activities are summarized below:

Compound Ester Group Source Anti-HIV-1 EC$_{50}$ (μM) Reference
This compound Ethyl Entada phaseoloides 9.93
Mthis compound Methyl Entada phaseoloides 11.70
Butyl 2,5-dihydroxyphenylacetate Butyl Entada phaseoloides 9.80

Key Observations :

  • Chain Length vs. Activity: The butyl ester exhibits slightly higher potency (EC${50}$ = 9.80 μM) than the ethyl analog (EC${50}$ = 9.93 μM), while the methyl ester is less active (EC$_{50}$ = 11.70 μM).
  • Structural Flexibility : The ethyl group strikes a balance between hydrophobicity and steric hindrance, making it a favorable substituent for antiviral activity.

Positional Isomerism: 2,5- vs. 2,4-Dihydroxyphenylacetate Derivatives

Hydroxyl group positioning significantly influences biological activity. For example:

  • Ethyl 2,4-Dihydroxyphenylacetate (CAS 67828-62-0):

    • Found in Diploclisia glaucescens and used as a reference standard in pharmacological studies .
    • Unlike the 2,5-isomer, this compound lacks reported antiviral activity but is utilized in cytotoxicity assays and microbial metabolism studies .
  • This compound :

    • Demonstrates specific anti-HIV-1 activity, likely due to the spatial arrangement of hydroxyl groups, which may facilitate interactions with viral enzymes or host cell receptors .

Functional Comparisons with Non-Phenylacetate Analogs

Succinimide Derivatives (Ethyl 3-Oxo-2-(2,5-Dioxopyrrolidin-3-yl)butanoates)

A 2017 study synthesized succinimide derivatives with β-ketoester moieties, revealing distinct functional profiles:

Compound Antibacterial MIC (mg/mL) Anthelmintic Activity (Death Time for A. galli) Cytotoxicity (LC$_{50}$, µg/mL)
2 0.073–0.125 28.2 min (vs. 68.4 min for albendazole) 280
4 0.11–0.13 24.6 min 765

Key Differences :

  • Mechanism of Action : Succinimides primarily target bacterial penicillin-binding proteins (PBPs) and β-lactamases, whereas this compound likely inhibits viral replication via a different pathway .
  • Bioactivity Spectrum : Succinimides exhibit broad-spectrum antibacterial and anthelmintic activity but lower cytotoxicity (LC$_{50}$ > 280 µg/mL) compared to this compound, which is optimized for antiviral efficacy .

Homogentisate (2,5-Dihydroxyphenylacetic Acid)

The de-esterified form of this compound, homogentisate, is a key intermediate in tyrosine degradation pathways. It is metabolized by Acinetobacter spp. and fungi into fumarate and acetoacetate . Unlike its ethyl ester derivative, homogentisate lacks direct therapeutic applications but is critical in microbial biodegradation studies .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Property This compound Mthis compound Butyl 2,5-Dihydroxyphenylacetate Ethyl 2,4-Dihydroxyphenylacetate
Molecular Formula C${10}$H${12}$O$_4$ C$9$H${10}$O$_4$ C${12}$H${16}$O$_4$ C${10}$H${12}$O$_4$
Anti-HIV-1 EC$_{50}$ 9.93 μM 11.70 μM 9.80 μM Not Reported
Primary Bioactivity Antiviral Antiviral Antiviral Cytotoxicity/Research Standard
Natural Source Entada phaseoloides Entada phaseoloides Entada phaseoloides Diploclisia glaucescens

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